Cas no 918540-55-3 (4-(4-Iodophenyl)butan-2-one)
4-(4-Iodophenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone, 4-(4-iodophenyl)-
- 4-(4-iodophenyl)butan-2-one
- AKOS014814487
- EN300-190846
- SCHEMBL412020
- DTXSID60734894
- ZB1231
- E78738
- BS-52044
- 918540-55-3
- Z1263632422
- CS-0238159
- 4-(4-Iodophenyl)butan-2-one
-
- Inchi: 1S/C10H11IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
- InChI Key: KRODAABNJFTHLD-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)CCC(C)=O
Computed Properties
- Exact Mass: 273.98546g/mol
- Monoisotopic Mass: 273.98546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
4-(4-Iodophenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450993-10mg |
4-(4-Iodophenyl)butan-2-one |
918540-55-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450993-50mg |
4-(4-Iodophenyl)butan-2-one |
918540-55-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B450993-100mg |
4-(4-Iodophenyl)butan-2-one |
918540-55-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1240774-1g |
4-(4-iodophenyl)butan-2-one |
918540-55-3 | 98% | 1g |
$195 | 2024-06-06 | |
| Alichem | A019120239-5g |
4-(4-Iodophenyl)butan-2-one |
918540-55-3 | 97% | 5g |
$844.20 | 2023-08-31 | |
| Alichem | A019120239-10g |
4-(4-Iodophenyl)butan-2-one |
918540-55-3 | 97% | 10g |
$1169.82 | 2023-08-31 | |
| Alichem | A019120239-25g |
4-(4-Iodophenyl)butan-2-one |
918540-55-3 | 97% | 25g |
$2070.30 | 2023-08-31 | |
| Enamine | EN300-190846-1.0g |
4-(4-iodophenyl)butan-2-one |
918540-55-3 | 95% | 1.0g |
$785.0 | 2023-07-06 | |
| Enamine | EN300-190846-0.05g |
4-(4-iodophenyl)butan-2-one |
918540-55-3 | 95% | 0.05g |
$182.0 | 2023-09-18 | |
| Enamine | EN300-190846-0.1g |
4-(4-iodophenyl)butan-2-one |
918540-55-3 | 95% | 0.1g |
$272.0 | 2023-09-18 |
4-(4-Iodophenyl)butan-2-one Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-(4-Iodophenyl)butan-2-one
Chemical Profile of 4-(4-Iodophenyl)butan-2-one (CAS No. 918540-55-3)
4-(4-Iodophenyl)butan-2-one, identified by the Chemical Abstracts Service registry number 918540-55-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a butan-2-one backbone substituted with a 4-iodophenyl group, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development. The presence of the iodine atom at the para position of the phenyl ring enhances its reactivity, making it a valuable intermediate in various chemical transformations.
The structural motif of 4-(4-Iodophenyl)butan-2-one combines the lipophilic nature of the butan-2-one moiety with the electronic and steric influences of the iodinated aromatic ring. This unique combination facilitates its utility in designing molecules with tailored physicochemical properties, which are crucial for pharmaceutical applications. The compound’s solubility profile and metabolic stability further contribute to its appeal as a building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of aryl-substituted ketones. Specifically, compounds containing an iodine atom at the para position of a phenyl ring have been investigated for their role in modulating biological pathways. For instance, studies have demonstrated that such derivatives can exhibit inhibitory effects on certain enzymes and receptors, making them candidates for therapeutic intervention. The 4-(4-Iodophenyl)butan-2-one structure aligns well with this trend, offering a scaffold for further derivatization to achieve desired pharmacological outcomes.
One notable area of research involving 4-(4-Iodophenyl)butan-2-one is its application in the synthesis of small-molecule inhibitors targeting neurological disorders. The iodine substituent allows for facile coupling reactions, enabling the construction of complex molecules with high precision. Recent publications highlight its use in generating libraries of compounds for high-throughput screening (HTS), where it has shown promise in identifying novel leads against neurodegenerative diseases. The ability to modify both the aliphatic and aromatic portions of the molecule provides chemists with ample opportunities to optimize potency and selectivity.
Another emerging field where 4-(4-Iodophenyl)butan-2-one has found utility is in photodynamic therapy (PDT). The compound’s ability to undergo photochemical reactions under controlled conditions makes it suitable for developing photosensitizers. When exposed to specific wavelengths of light, the iodine atom can participate in energy transfer or electron transfer processes, leading to the generation of reactive oxygen species (ROS) that can selectively target diseased cells. This approach has been explored in preclinical studies for cancer treatment, where 4-(4-Iodophenyl)butan-2-one derivatives have demonstrated encouraging results in terms of tumor ablation and minimal side effects.
The synthetic methodologies employed in handling 4-(4-Iodophenyl)butan-2-one are also worth mentioning. Given its sensitivity to moisture and air, storage under inert conditions is essential to prevent degradation. Common synthetic routes involve condensation reactions between 4-iodobenzaldehyde and butanone derivatives, followed by purification steps such as column chromatography or recrystallization. Advances in catalytic systems have further refined these processes, allowing for higher yields and cleaner reaction profiles. These improvements are critical for scaling up production and ensuring consistency in pharmaceutical-grade material.
The safety profile of 4-(4-Iodophenyl)butan-2-one is another important consideration. While not classified as hazardous under standard conditions, appropriate handling protocols must be followed to minimize exposure risks. Personal protective equipment (PPE), including gloves and safety goggles, is recommended during manipulation. Additionally, good laboratory practices (GLP) should be adhered to when conducting experiments involving this compound to ensure both operator safety and data integrity.
In conclusion, 4-(4-Iodophenyl)butan-2-one (CAS No. 918540-55-3) represents a valuable asset in modern chemical research. Its unique structural features enable diverse applications across multiple domains, from drug discovery to advanced material science. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future therapeutic strategies and technological innovations.
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